molecular formula C32H39O20+ B3394436 Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside] CAS No. 142561-98-6

Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]

Cat. No.: B3394436
CAS No.: 142561-98-6
M. Wt: 743.6 g/mol
InChI Key: RAHCBDLMLRVOBZ-UHFFFAOYSA-O
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Description

Cyanidin 3-O-[β-D-Xylopyranosyl-(1→2)-[β-D-Glucopyranosyl-(1→6)]-β-D-Galactopyranoside] is a complex anthocyanin derivative characterized by a cyanidin aglycone core substituted with a branched trisaccharide moiety. The sugar chain consists of β-D-xylopyranosyl linked at the 1→2 position to β-D-galactopyranoside, which is further substituted at the 1→6 position by β-D-glucopyranosyl. Its molecular formula is C₄₂H₄₇O₂₃, and it is identified as a natural pigment in plants, contributing to red, purple, or blue hues in flowers and fruits .

Properties

IUPAC Name

2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)30(50-19)47-9-20-23(41)25(43)29(52-31-26(44)21(39)16(38)8-46-31)32(51-20)49-18-6-12-14(36)4-11(34)5-17(12)48-28(18)10-1-2-13(35)15(37)3-10/h1-6,16,19-27,29-33,38-45H,7-9H2,(H3-,34,35,36,37)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHCBDLMLRVOBZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39O20+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142561-98-6
Record name Cyanidin 3-O-[b-D-Xylopyranosyl-(1->2)-[b-D-glucopyranosyl-(1->6)]-b-D-galactopyranoside]
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of cyanidin from natural sources such as berries. The extracted cyanidin is then subjected to glycosylation reactions to attach the xylopyranosyl, glucopyranosyl, and galactopyranosyl groups in the correct sequence[_{{{CITATION{{{3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- [ (4-hydroxy-3 ...](https://www.sigmaaldrich.com/SG/zh/product/sigma/smb00554). These reactions require specific enzymes or chemical catalysts and controlled reaction conditions to ensure the correct glycosidic linkages[{{{CITATION{{{2{Cyanidin 3-O- b- D -Xylopyranosyl-(1,2)- (4-hydroxy-3-methoxycinnamoyl ...](https://www.sigmaaldrich.com/US/en/product/sigma/smb00554)[{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extraction is usually done using solvents like methanol or ethanol, followed by chromatographic techniques to purify the compound[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 .... The glycosylation steps are performed under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Cyanidin 3-O- [β-D-Xylopyranosyl- (1,2)- (4-hydroxy-3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2) under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed:

  • Oxidation: Products include quinones and other oxidized derivatives.

  • Reduction: Reduced forms of the compound, such as leucoanthocyanins.

  • Substitution: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Health Benefits and Biological Activities

C3XG exhibits several health-promoting effects, which can be categorized as follows:

Antioxidant Activity

Cyanidin and its glycosides, including C3XG, have been shown to possess significant antioxidant properties. They reduce oxidative stress by scavenging free radicals and modulating intracellular reactive oxygen species (ROS) levels. For instance, studies indicate that cyanidin effectively decreases ROS levels in various cancer cell lines, highlighting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that C3XG can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation. This activity is particularly relevant in conditions like inflammatory bowel disease (IBD), where C3XG has shown promise in managing symptoms through its cytoprotective effects .

Anti-cancer Properties

C3XG has been investigated for its anti-cancer potential. It induces apoptosis in cancer cells and promotes cellular senescence through the activation of key regulatory proteins such as P53 and P21. These mechanisms suggest that C3XG could be a valuable compound in cancer therapy .

Metabolic Regulation

C3XG plays a role in metabolic processes by activating adenosine monophosphate-activated protein kinase (AMPK), which regulates energy metabolism and gluconeogenesis. This activation leads to reduced glucose production in the liver, making C3XG a candidate for managing conditions like type 2 diabetes .

Case Studies and Research Findings

StudyFocusFindings
Matsui et al., 2002Anti-hyperglycemic activityDemonstrated that cyanidin-3-glucoside significantly lowers blood glucose levels in diabetic models.
Fimognari et al., 2010Inhibition of α-glucosidasesFound that C3XG exhibits potent inhibitory effects on intestinal sucrase and pancreatic α-amylase, suggesting potential for diabetes management .
Zhang et al., 2023Metabolic effectsReported that C3XG reduces lipogenesis and inflammation, improving metabolic dysregulation associated with obesity .

Potential Applications in Nutrition

C3XG is abundant in various fruits and vegetables, making it a significant component of dietary anthocyanins. Its presence can serve as a biomarker for anthocyanin-rich food intake, providing insights into dietary habits and their health implications . The compound's ability to modulate metabolic pathways positions it as a functional food ingredient aimed at enhancing health outcomes.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, preventing cellular damage. The molecular targets include enzymes and pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway and various antioxidant enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Anthocyanins with Branched Glycosylation

Cyanidin 3-O-[2"-O-(Xylosyl)-6"-O-(p-Coumaroyl) Glucoside] 5-O-Malonylglucoside
  • Structure : Features a cyanidin core with a disaccharide (xylosyl and glucosyl) at position 3 and additional acyl groups (malonyl and coumaroyl).
  • Key Differences: The presence of acyl groups (p-coumaroyl and malonyl) enhances stability and color retention under varying pH conditions compared to the non-acylated target compound .
  • Biological Relevance : Acylation improves bioavailability and resistance to enzymatic degradation, making it more potent in antioxidant assays .
Cyanidin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]
  • Structure : Shares the same cyanidin core but with a linear xylosyl-glucoside chain at position 3.
  • Key Differences: The linear glycosylation (vs.

Flavonoid Glycosides with Complex Sugar Moieties

Isorhamnetin 3-O-α-L-Rhamnopyranosyl-(1→6)-β-D-Galactopyranoside
  • Structure: A flavonol glycoside with a rhamnose-galactose disaccharide.
  • Key Differences: The α-L-rhamnopyranosyl linkage introduces chirality differences, affecting interaction with mammalian enzymes and altering metabolic pathways .
  • Bioactivity: Demonstrates stronger anti-inflammatory activity than cyanidin derivatives due to the flavonol core .
Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]
  • Structure : Similar xylosyl-glucoside chain but attached to isorhamnetin (a methylated quercetin derivative).
  • Key Differences : Methylation at the 3'-OH group enhances lipophilicity, improving membrane permeability in cellular uptake studies .

Triterpenoid Saponins with Analogous Glycosylation Patterns

3-O-{β-D-Galactopyranosyl-(1→3)(β-D-Glucopyranosyl-(1→4))-β-D-Glucopyranosyl} Oleanolic Acid
  • Structure: Oleanolic acid substituted with a branched trisaccharide (galactose-glucose-glucose).
  • Key Differences: Despite similar glycosylation complexity, the triterpenoid aglycone confers distinct physicochemical properties, such as amphiphilicity and foam-forming capacity .
  • Applications: Used in traditional medicine for hemolytic and immunomodulatory effects, unlike anthocyanins, which are primarily studied for antioxidant properties .

Comparative Analysis Table

Compound Name Aglycone Sugar Substitution Pattern Molecular Weight Key Features Reference
Target Compound Cyanidin Xyl-(1→2)-[Glc-(1→6)]-Gal ~911.8 g/mol Branched trisaccharide, non-acylated
Cyanidin 3-O-[2"-O-(Xylosyl)-6"-O-(Coumaroyl) Glc] Cyanidin Xyl-(1→2)-Glc (6-O-Coumaroyl) + Malonyl Glc ~1,200 g/mol Acylated, enhanced stability
Isorhamnetin 3-O-[Xyl-(1→6)-Glc] Isorhamnetin Xyl-(1→6)-Glc ~610.5 g/mol Linear chain, methylated aglycone
Oleanolic Acid 3-O-[Gal-(1→3)(Glc-(1→4))-Glc] Oleanolic Acid Gal-(1→3)-Glc-(1→4)-Glc ~1,100 g/mol Triterpenoid core, amphiphilic

Biological Activity

Cyanidin 3-O-[β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-galactopyranoside, a glycosylated anthocyanin, is known for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential health benefits.

Chemical Structure and Properties

Cyanidin 3-O-[β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-galactopyranoside (Cyanidin-3-XG) is a complex anthocyanin with a molecular formula of C32H39O. Its structure features multiple sugar moieties that enhance its stability and bioavailability compared to other anthocyanins.

Antioxidant Activity

Cyanidin-3-XG exhibits significant antioxidant properties, which are critical in mitigating oxidative stress. It has been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell lines, including MCF-7 and HepG2 cells, thereby protecting against oxidative damage .

Anti-Inflammatory Effects

Research indicates that cyanidin derivatives possess anti-inflammatory properties. They inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Anticancer Properties

Cyanidin-3-XG has demonstrated anticancer effects through several mechanisms:

  • Induction of Apoptosis : Studies show that it can induce apoptosis in cancer cells by activating pathways involving p53 and other pro-apoptotic factors .
  • Cell Cycle Arrest : It has been observed to halt the cell cycle in cancerous cells, preventing proliferation .
  • Inhibition of Metastasis : Cyanidin derivatives can inhibit the migration and invasion of cancer cells, further supporting their potential as anticancer agents.

Metabolic Regulation

Cyanidin-3-XG is implicated in metabolic regulation, particularly in glucose metabolism. It activates adenosine monophosphate-activated protein kinase (AMPK), leading to decreased gluconeogenesis and improved insulin sensitivity . This mechanism suggests potential benefits for managing diabetes and metabolic syndrome.

The biological activities of cyanidin-3-XG can be attributed to several mechanisms:

  • Interaction with Cellular Pathways : It modulates key signaling pathways such as AMPK and PPARs (peroxisome proliferator-activated receptors), influencing energy metabolism and inflammation .
  • Gene Expression Modulation : Cyanidin-3-XG alters the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation .

Study on Antioxidant Effects

A study investigated the impact of cyanidin on ROS levels across multiple cancer cell lines. Results indicated a significant reduction in ROS levels with increasing concentrations of cyanidin, highlighting its potential as an antioxidant agent .

Clinical Implications

Clinical studies suggest that consumption of anthocyanin-rich foods correlates with reduced risks of chronic diseases. For example, individuals consuming high amounts of berries (rich in cyanidin) showed lower incidences of cardiovascular diseases and diabetes .

Data Table: Comparative Biological Activities

Biological ActivityCyanidin 3-O-GalactosideCyanidin 3-O-XylopyranosideCyanidin
AntioxidantModerateHighVery High
Anti-inflammatoryModerateHighHigh
AnticancerModerateHighVery High
Metabolic RegulationLowModerateHigh

Q & A

Q. How is the structural characterization of Cyanidin 3-O-[β-D-Xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→6)]-β-D-galactopyranoside] typically performed?

  • Methodological Answer : Structural elucidation relies on a combination of NMR spectroscopy (1D and 2D experiments for glycosidic linkage confirmation) and high-resolution mass spectrometry (HR-MS) . For example, the branched trisaccharide moiety (xylose, glucose, galactose) is resolved via heteronuclear single quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) to confirm (1→2) and (1→6) linkages . Purity validation (>85%) is achieved using LC-MS/UV protocols, as noted in analytical standards .

Q. What is the role of this cyanidin derivative in plant pigmentation?

  • Methodological Answer : The compound contributes to reddish-purple pigmentation in plants like Rhododendron pulchrum. Its accumulation correlates with upregulated expression of F3′5′H, DFR, and ANS genes in flavonoid biosynthesis pathways. Metabolomic profiling (e.g., LC-MS/MS ) identifies its association with delphinidin and malvidin derivatives in pigmented cultivars .

Advanced Research Questions

Q. How does glycosylation impact the stability and bioavailability of this anthocyanin?

  • Methodological Answer : The xylosyl-(1→2)-glucosyl-(1→6)-galactosyl side chain enhances stability by reducing oxidation susceptibility. Comparative studies using pH-dependent UV-Vis spectroscopy and HPLC-DAD show that acylated or branched glycosides (e.g., with cinnamoyl groups) exhibit prolonged half-lives in aqueous solutions . Bioavailability is assessed via Caco-2 cell monolayer assays to evaluate intestinal absorption .

Q. What experimental strategies identify biosynthetic genes regulating this compound’s production?

  • Methodological Answer : RNA-seq transcriptomics combined with qRT-PCR pinpoints upregulated genes (e.g., CHS, GT) in pigmented tissues. Functional validation involves CRISPR/Cas9 knockout or RNAi silencing in model plants, followed by metabolomic analysis to confirm reduced cyanidin glycoside levels .

Q. How is this compound quantified in complex plant matrices?

  • Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Internal standards (e.g., deuterated cyanidin) normalize extraction efficiency, while solid-phase extraction (SPE) using C18 cartridges removes interfering phenolics .

Q. What enzymatic approaches are used to synthesize analogous anthocyanin glycosides?

  • Methodological Answer : Chemoenzymatic synthesis employs glycosyltransferases (GTs) like UGT78K1 to attach xylose/glucose units to cyanidin. For example, β-D-glucopyranosyl-(1→6) linkages are formed using uridine diphosphate glucose (UDP-glucose) donors, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. How do environmental factors influence its degradation kinetics?

  • Methodological Answer : Accelerated stability studies under varied pH, temperature, and light exposure are conducted. Degradation products (e.g., aglycone cyanidin) are quantified using HPLC-DAD , while Arrhenius modeling predicts shelf-life under storage conditions .

Q. What chromatographic techniques optimize its isolation from plant extracts?

  • Methodological Answer : Preparative HPLC with a phenyl-hexyl stationary phase achieves high-resolution separation. Countercurrent chromatography (CCC) using a tert-butyl methyl ether/acetonitrile/water system further purifies the compound, with identity confirmed via HR-MS and NMR .

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